molecular formula C18H19N3O3S B7532615 2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide

2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide

Cat. No.: B7532615
M. Wt: 357.4 g/mol
InChI Key: HPRDPOMDHNVXLH-UHFFFAOYSA-N
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Description

2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide, also known as MPP, is a sulfonamide derivative that has gained attention in scientific research due to its potential therapeutic properties. MPP has been studied for its ability to inhibit certain enzymes and proteins, leading to potential applications in cancer treatment and other diseases.

Mechanism of Action

2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in regulating pH levels in cells. By inhibiting these enzymes, this compound can disrupt the pH balance in cancer cells, leading to their death. This compound has also been shown to inhibit the activity of other proteins, such as cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have a low toxicity profile, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide in lab experiments is its high purity and stability. This compound has been synthesized to high yields and purity, making it a reliable compound for scientific research. However, one limitation of using this compound is its cost, as it can be expensive to synthesize in large quantities. Additionally, this compound may not be effective in all types of cancer cells, limiting its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different types of cancer. Finally, the development of more cost-effective synthesis methods for this compound could increase its accessibility for scientific research and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide involves several steps, including the reaction of 2-methoxybenzenesulfonamide with 4-methylphenylhydrazine to form 2-(4-methylphenyl)-N-(2-methoxyphenyl)hydrazinecarboxamide. This intermediate compound is then reacted with 5-methyl-2-pyrazoline-3-one to produce this compound. The synthesis of this compound has been optimized to increase yields and purity, making it a viable compound for scientific research.

Scientific Research Applications

2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide has been studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase IX and XI, which are overexpressed in some types of cancer cells. This compound has also been studied for its potential use in treating other diseases, such as diabetes and inflammation.

Properties

IUPAC Name

2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13-8-10-15(11-9-13)21-18(12-14(2)19-21)20-25(22,23)17-7-5-4-6-16(17)24-3/h4-12,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRDPOMDHNVXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)NS(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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